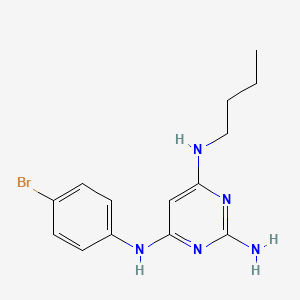
Cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2,3-triol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties Cyclohexane-1,2,3-triol is a cycloalkane derivative with three hydroxyl groups attached to the cyclohexane ring 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom and four methyl groups attached to a benzene ring
Métodos De Preparación
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol can be synthesized through several methods:
Reduction of Cyclohexenetetrols: This involves the reduction of cyclohexenetetrols using hydrogenation techniques.
Hydroxylation of Cyclohexadienes: This method involves the hydroxylation of cyclohexadienes or cyclohexenediols to introduce hydroxyl groups.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through:
Iodination of Tetramethylbenzene: This involves the direct iodination of tetramethylbenzene using iodine and a suitable oxidizing agent.
Substitution Reactions: This method involves the substitution of a halogenated precursor with iodine under specific conditions.
Análisis De Reacciones Químicas
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2,3-trione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: Hydroxyl groups can be substituted with other functional groups using suitable reagents.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol is used in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is used in:
Material Science: As a precursor in the synthesis of advanced materials.
Chemical Research: Used in the study of aromatic substitution reactions.
Mecanismo De Acción
Cyclohexane-1,2,3-triol
The mechanism of action involves the interaction of hydroxyl groups with various molecular targets, leading to the formation of hydrogen bonds and other interactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves the participation of the iodine atom in electrophilic aromatic substitution reactions, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Cyclohexane-1,2,3-triol
Similar compounds include cyclohexane-1,2-diol and cyclohexane-1,3,5-triol. Cyclohexane-1,2,3-triol is unique due to the specific positioning of its hydroxyl groups .
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of iodine in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in certain substitution reactions .
Propiedades
Fórmula molecular |
C16H25IO3 |
|---|---|
Peso molecular |
392.27 g/mol |
Nombre IUPAC |
cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C6H12O3/c1-6-5-10(11)9(4)8(3)7(6)2;7-4-2-1-3-5(8)6(4)9/h5H,1-4H3;4-9H,1-3H2 |
Clave InChI |
NWBHTYGVBWTVET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.C1CC(C(C(C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)











![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
